methyl 3-aminopent-2-enoate methyl 3-aminopent-2-enoate
Brand Name: Vulcanchem
CAS No.: 883528-73-2
VCID: VC11991012
InChI: InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4-
SMILES: CCC(=CC(=O)OC)N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

methyl 3-aminopent-2-enoate

CAS No.: 883528-73-2

Cat. No.: VC11991012

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-aminopent-2-enoate - 883528-73-2

Specification

CAS No. 883528-73-2
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name methyl (Z)-3-aminopent-2-enoate
Standard InChI InChI=1S/C6H11NO2/c1-3-5(7)4-6(8)9-2/h4H,3,7H2,1-2H3/b5-4-
Standard InChI Key NKSXDMWAVIOSTD-PLNGDYQASA-N
Isomeric SMILES CC/C(=C/C(=O)OC)/N
SMILES CCC(=CC(=O)OC)N
Canonical SMILES CCC(=CC(=O)OC)N

Introduction

Chemical Identity and Structural Properties

Methyl 3-aminopent-2-enoate, systematically named methyl (Z)-3-aminopent-2-enoate, belongs to the class of β-enamino esters. Its structure comprises a pent-2-enoate backbone substituted with an amino group at the third carbon and a methyl ester at the terminal carbonyl group. The Z-configuration of the double bond is confirmed by its isomeric SMILES string (CC/C(=C/C(=O)OC)/N), which reflects the spatial arrangement of substituents around the double bond.

Molecular and Electronic Characteristics

The compound’s molecular geometry facilitates intramolecular hydrogen bonding between the amino group’s hydrogen and the ester carbonyl oxygen, a feature critical to its conformational stability. This interaction reduces molecular flexibility and influences reactivity in subsequent transformations. Key molecular properties are summarized below:

PropertyValue
CAS No.883528-73-2
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
IUPAC Namemethyl (Z)-3-aminopent-2-enoate
SMILESCCC(=CC(=O)OC)N
InChIKeyNKSXDMWAVIOSTD-PLNGDYQASA-N

Synthesis and Manufacturing

Conventional Synthesis Routes

Methyl 3-aminopent-2-enoate is typically synthesized via acid-catalyzed esterification of 3-amino-2-pentenoic acid with methanol. The reaction proceeds under mild conditions (60–80°C) using catalysts such as sulfuric acid or p-toluenesulfonic acid, achieving yields exceeding 70%. Alternative methods include transesterification of ethyl 3-aminopent-2-enoate with methanol, though this route is less common due to competing side reactions.

Optimization Strategies

  • Catalyst Selection: Bronsted acids enhance protonation of the carbonyl group, accelerating nucleophilic attack by methanol.

  • Temperature Control: Maintaining temperatures below 100°C prevents decomposition of the thermally labile enamine system.

  • Solvent-Free Conditions: Recent advances emphasize solvent-free protocols to improve atom economy and reduce waste.

Spectroscopic Characterization and Computational Insights

Vibrational Spectroscopy

Infrared (IR) spectroscopy reveals key absorption bands associated with functional groups:

  • C=O Stretch: 1670 cm⁻¹ (ester carbonyl).

  • N–H Bend: 1580–1620 cm⁻¹ (amino group).

  • C=C Stretch: 1640 cm⁻¹ (conjugated double bond).

Raman spectroscopy complements IR data, particularly in resolving overlapping bands from the enamine and ester moieties. Density functional theory (DFT) calculations align with experimental spectra, confirming the dominance of the Z-isomer due to steric and electronic factors.

Intramolecular Hydrogen Bonding

The amino group’s N–H forms a six-membered hydrogen-bonded ring with the ester oxygen, stabilizing the planar conformation. This interaction lowers the compound’s solubility in nonpolar solvents but enhances thermal stability up to 150°C.

Chemical Reactivity and Applications

Role in Heterocyclic Synthesis

Methyl 3-aminopent-2-enoate serves as a precursor for nitrogen- and oxygen-containing heterocycles, which are pivotal in drug discovery:

Example Derivatives:

  • Pyridinones: Cyclocondensation with β-ketoesters yields 2-pyridinones, scaffolds for kinase inhibitors.

  • Tetronic Acids: Reaction with α-haloketones produces tetronic acids, intermediates in antibiotic synthesis.

  • Quinolines: Friedländer annulation with aldehydes forms quinoline derivatives, used in antimalarial agents.

Pharmaceutical Intermediates

The compound’s enamine system participates in Michael additions and [4+2] cycloadditions, enabling access to complex architectures. For instance, its reaction with acrylates generates γ-amino esters, precursors to neuroactive compounds.

Industrial Scalability and Future Directions

Process Intensification

Continuous-flow reactors offer advantages over batch methods, including precise temperature control and reduced reaction times. Pilot-scale studies demonstrate a 20% yield improvement in flow systems compared to traditional setups.

Emerging Applications

  • Asymmetric Catalysis: Chiral variants of methyl 3-aminopent-2-enoate could enable enantioselective synthesis of amino alcohols.

  • Polymer Chemistry: Incorporation into biodegradable polyesters for controlled drug delivery systems.

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